trans Nemonapride

Description

Properties

IUPAC Name |

N-[(2S,3R)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVOJOCLBAAKSJ-KBXCAEBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424988 |

Source

|

| Record name | trans Nemonapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752154-64-6 |

Source

|

| Record name | trans Nemonapride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of trans-Nemonapride

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Nemonapride is a substituted benzamide antipsychotic agent characterized by a multi-receptor binding profile that underpins its therapeutic efficacy in schizophrenia. This guide provides a detailed technical exploration of its core mechanism of action, focusing on its high-affinity antagonism of dopamine D₂-like receptors and its modulatory effects on key serotonin receptor subtypes. We will dissect the downstream signaling cascades affected by trans-Nemonapride, elucidate the causal relationship between its molecular interactions and clinical effects, and provide detailed experimental protocols for assessing its pharmacodynamic properties. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of neuropsychiatric therapeutics.

Introduction: The Pharmacological Niche of trans-Nemonapride

trans-Nemonapride, a second-generation (atypical) antipsychotic, represents a significant advancement in the management of schizophrenia.[1][2] Its clinical utility is rooted in a nuanced interaction with multiple neurotransmitter systems, distinguishing it from first-generation (typical) antipsychotics. The defining feature of atypical antipsychotics like trans-Nemonapride is their dual antagonism of serotonin 5-HT₂A and dopamine D₂ receptors.[1] This dual action is hypothesized to be responsible for their efficacy against both the positive and negative symptoms of schizophrenia, coupled with a reduced propensity to induce extrapyramidal side effects (EPS) compared to their predecessors.[1][3][4] This guide will delve into the molecular intricacies of trans-Nemonapride's mechanism of action, providing a granular understanding of its pharmacodynamics.

Receptor Binding Profile and Molecular Interactions

The therapeutic action of trans-Nemonapride is a direct consequence of its binding affinities for a specific set of G protein-coupled receptors (GPCRs). Its pharmacological signature is defined by high-potency antagonism at dopamine D₂-like receptors and significant interactions with serotonin 5-HT₁A and 5-HT₂A receptors.

High-Affinity Dopamine D₂-like Receptor Antagonism

The hallmark of trans-Nemonapride's mechanism is its potent and selective antagonism of the D₂-like family of dopamine receptors, which includes the D₂, D₃, and D₄ subtypes. Hyperactivity in the mesolimbic dopamine pathway is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][5] By competitively blocking D₂ receptors in this pathway, trans-Nemonapride effectively dampens this excessive dopaminergic neurotransmission, leading to the amelioration of psychotic symptoms.[2][5][6]

Serotonin 5-HT₂A Receptor Antagonism

A key feature that contributes to the "atypical" profile of trans-Nemonapride is its antagonism of the 5-HT₂A receptor. Blockade of 5-HT₂A receptors is thought to indirectly increase dopamine release in the nigrostriatal pathway, which can counteract the dopamine D₂ blockade in this region, thereby reducing the risk of motor side effects like parkinsonism and tardive dyskinesia.[3][4] Furthermore, 5-HT₂A antagonism in the prefrontal cortex may contribute to the improvement of negative and cognitive symptoms.[3]

Serotonin 5-HT₁A Receptor Partial Agonism

trans-Nemonapride also exhibits partial agonist activity at the 5-HT₁A receptor.[7][8] 5-HT₁A autoreceptors are located on serotonergic neurons in the raphe nuclei, and their stimulation reduces serotonin release. Postsynaptic 5-HT₁A receptors are found in cortical and limbic regions. The partial agonism of trans-Nemonapride at these receptors is thought to contribute to its anxiolytic and antidepressant effects, and may also play a role in mitigating the extrapyramidal side effects of D₂ receptor blockade.[7]

Quantitative Receptor Binding and Functional Activity Data

The following table summarizes the binding affinities (Kᵢ) and functional activities (IC₅₀/EC₅₀) of trans-Nemonapride at its primary targets. This quantitative data is essential for understanding its potency and selectivity.

| Receptor Target | Action | Kᵢ (nM) | IC₅₀/EC₅₀ (nM) | Reference |

| Dopamine D₂ | Antagonist | 0.16 | 0.48 | [9] |

| Dopamine D₃ | Antagonist | 0.26 | - | |

| Dopamine D₄ | Antagonist | 0.31 | 98.2 | [9] |

| Serotonin 5-HT₁A | Partial Agonist | 1.8 | 34 (agonist) | |

| Serotonin 5-HT₂A | Antagonist | 9.4 | - | |

| α₁-Adrenoceptor | Antagonist | - | 540 | [9] |

Downstream Signaling Pathways Modulated by trans-Nemonapride

The interaction of trans-Nemonapride with its target receptors initiates a cascade of intracellular signaling events that ultimately produce its therapeutic effects. The following sections detail the primary signaling pathways modulated by trans-Nemonapride.

Dopamine D₂ Receptor Signaling Cascade (Antagonism)

Dopamine D₂ receptors are canonically coupled to inhibitory G proteins (Gαi/o). Their activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.

By acting as a competitive antagonist at D₂ receptors, trans-Nemonapride blocks the inhibitory effect of dopamine on adenylyl cyclase. This prevents the dopamine-induced decrease in cAMP, thereby maintaining downstream signaling pathways at a basal level in the presence of endogenous dopamine.

Serotonin 5-HT₂A Receptor Signaling Cascade (Antagonism)

The 5-HT₂A receptor is coupled to the Gαq family of G proteins. Activation by serotonin stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

trans-Nemonapride's antagonism at 5-HT₂A receptors prevents serotonin from initiating this signaling cascade, thereby blocking the downstream effects of PLC activation.

Serotonin 5-HT₁A Receptor Signaling Cascade (Partial Agonism)

Similar to D₂ receptors, 5-HT₁A receptors are coupled to Gαi/o proteins. As a partial agonist, trans-Nemonapride elicits a submaximal response compared to the full endogenous agonist, serotonin. This results in a moderate inhibition of adenylyl cyclase and a corresponding decrease in cAMP levels. In situations of high serotonergic tone, trans-Nemonapride can act as a functional antagonist by competing with serotonin for receptor binding. This modulatory role allows for a fine-tuning of serotonergic neurotransmission.

Experimental Protocols for Elucidating the Mechanism of Action

The characterization of trans-Nemonapride's mechanism of action relies on a suite of in vitro and in vivo assays. The following protocols provide a framework for assessing its receptor binding and functional activity.

Radioligand Binding Assay for Receptor Affinity (Kᵢ) Determination

This assay quantifies the affinity of trans-Nemonapride for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Kᵢ of trans-Nemonapride for D₂, 5-HT₂A, and 5-HT₁A receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]-Spiperone for D₂, [³H]-Ketanserin for 5-HT₂A, [³H]-8-OH-DPAT for 5-HT₁A)

-

trans-Nemonapride stock solution

-

Non-specific binding competitor (e.g., Haloperidol for D₂, Mianserin for 5-HT₂A, Serotonin for 5-HT₁A)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter and cocktail

Procedure:

-

Prepare serial dilutions of trans-Nemonapride.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of the non-specific competitor, or a concentration of trans-Nemonapride.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of trans-Nemonapride to determine the IC₅₀.

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assay: cAMP Accumulation for D₂ Receptor Antagonism

This assay measures the ability of trans-Nemonapride to block dopamine-induced inhibition of cAMP production.

Objective: To determine the IC₅₀ of trans-Nemonapride for D₂ receptor antagonism.

Materials:

-

CHO or HEK293 cells stably expressing the human D₂ receptor

-

Dopamine solution

-

Forskolin (to stimulate adenylyl cyclase)

-

trans-Nemonapride stock solution

-

cAMP assay kit (e.g., HTRF or ELISA-based)

Procedure:

-

Seed the cells in a 96-well plate and culture overnight.

-

Pre-incubate the cells with varying concentrations of trans-Nemonapride.

-

Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Plot the cAMP concentration against the log concentration of trans-Nemonapride to determine the IC₅₀ for the reversal of dopamine-induced cAMP inhibition.

Functional Assay: Inositol Monophosphate (IP1) Accumulation for 5-HT₂A Receptor Antagonism

This assay measures the ability of trans-Nemonapride to block serotonin-induced activation of the PLC pathway by quantifying the accumulation of a stable downstream metabolite, IP1.[10][11][12][13]

Objective: To determine the IC₅₀ of trans-Nemonapride for 5-HT₂A receptor antagonism.

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT₂A receptor

-

Serotonin solution

-

trans-Nemonapride stock solution

-

Stimulation buffer containing Lithium Chloride (LiCl) to inhibit IP1 degradation

-

IP1 assay kit (e.g., HTRF-based)

Procedure:

-

Seed the cells in a 384-well plate and culture overnight.[10]

-

Pre-incubate the cells with varying concentrations of trans-Nemonapride in stimulation buffer containing LiCl.[12][13]

-

Stimulate the cells with a fixed concentration of serotonin (e.g., at its EC₈₀).[12]

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.[10][13][14]

-

Lyse the cells and add the IP1-d2 conjugate and the Europium cryptate-labeled anti-IP1 antibody.[10][12][13]

-

Measure the HTRF signal.

-

Plot the HTRF ratio against the log concentration of trans-Nemonapride to determine the IC₅₀ for the inhibition of serotonin-induced IP1 accumulation.

Conclusion

The mechanism of action of trans-Nemonapride is a sophisticated interplay of high-affinity antagonism at dopamine D₂-like receptors and modulatory actions at serotonin 5-HT₂A and 5-HT₁A receptors. This multi-receptor profile provides a robust therapeutic effect against the symptoms of schizophrenia while minimizing the debilitating extrapyramidal side effects associated with older antipsychotics. A thorough understanding of its molecular pharmacology, as detailed in this guide, is paramount for the continued development of safer and more effective treatments for severe mental illnesses.

References

- Dr. Oracle. (2025, December 4). What is the mechanism of action of atypical antipsychotics?

-

Wikipedia. (n.d.). Atypical antipsychotic. Retrieved January 12, 2026, from [Link]

-

Psychopharmacology Institute. (2015, September 21). Mechanism of Action of Antipsychotic Agents. Retrieved from [Link]

- Stahl, S. M. (2005). "Hit-and-Run" Actions at Dopamine Receptors, Part 1: Mechanism of Action of Atypical Antipsychotics.

- Seeman, P. (2016). Atypical antipsychotics: Mechanism of action.

-

BMG Labtech. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. Retrieved January 12, 2026, from [Link]

- McCutcheon, R. A., Abi-Dargham, A., & Howes, O. D. (2018). Schizophrenia, Dopamine and the Striatum: From Biology to Symptoms. PubMed Central.

- Gallo, E. F., & Sawa, A. (n.d.). How changes in dopamine D2 receptor levels alter striatal circuit function and motivation.

- Ahn, K. H., & Phillips, A. G. (2019). Potent Dopamine D2 Antagonists Block the Reward-Enhancing Effects of Nicotine in Smokers With Schizophrenia. PubMed Central.

- Cummings, M. A. (n.d.). Mesolimbic pathway and D2 antagonists.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nemonapride [Ligand Id: 983] activity data from GtoPdb and ChEMBL. Retrieved January 12, 2026, from [Link]

-

BMG Labtech. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012, May 1). IP-3/IP-1 Assays - Assay Guidance Manual. Retrieved from [Link]

- Kaplan, K. T., & Roth, B. L. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. PubMed Central.

- Allen, J. A., et al. (2011). Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy.

- Okuyama, S., et al. (1997). In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045). PubMed.

-

Psychopharmacology Institute. (2014, April 6). 5-HT1A Receptors in Psychopharmacology. Retrieved from [Link]

- Newman-Tancredi, A. (2025, August 7). Partial Dopamine D2/Serotonin 5-HT1A Receptor Agonists as New Therapeutic Agents. Current Pharmaceutical Design.

- Wójcik, M., et al. (2023).

- Kim, Y., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv.

Sources

- 1. droracle.ai [droracle.ai]

- 2. Atypical antipsychotic - Wikipedia [en.wikipedia.org]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. psychiatrist.com [psychiatrist.com]

- 5. researchgate.net [researchgate.net]

- 6. Potent Dopamine D2 Antagonists Block the Reward-Enhancing Effects of Nicotine in Smokers With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nemonapride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. bmglabtech.com [bmglabtech.com]

- 11. resources.revvity.com [resources.revvity.com]

- 12. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. resources.revvity.com [resources.revvity.com]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

An In-depth Technical Guide to the Dopamine D2 Receptor Affinity of trans-Nemonapride

This guide provides a comprehensive technical overview of the interaction between trans-Nemonapride, an atypical antipsychotic, and its primary pharmacological target, the dopamine D2 receptor (D2R). It is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric disorders and the development of novel therapeutics.

Introduction: The Significance of trans-Nemonapride and the Dopamine D2 Receptor

trans-Nemonapride is an atypical antipsychotic medication utilized in the management of schizophrenia.[1][2][3][4] Its therapeutic efficacy is intrinsically linked to its potent antagonism of dopamine D2 receptors, which are pivotal in regulating mood, cognition, and behavior.[1][5] Dysregulation of dopaminergic pathways, particularly an overactivity of dopamine at D2 receptors, is a central hypothesis in the pathophysiology of schizophrenia.[1] By blocking these receptors, trans-Nemonapride mitigates the positive symptoms of schizophrenia, such as hallucinations and delusions.[1]

Unlike typical antipsychotics, trans-Nemonapride exhibits a broader receptor binding profile, including interactions with serotonin receptors, which is thought to contribute to its "atypical" status and a potentially more favorable side-effect profile.[1][5] A thorough understanding of its affinity and functional activity at the D2 receptor is paramount for elucidating its mechanism of action and for the rational design of next-generation antipsychotics.

Binding Affinity of trans-Nemonapride for the Dopamine D2 Receptor

The affinity of a ligand for its receptor is a critical determinant of its potency and is typically quantified by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. trans-Nemonapride demonstrates a high affinity for the dopamine D2 receptor, with Ki values reported in the sub-nanomolar range. This high affinity underscores its potent D2 receptor blockade.

| Receptor Subtype | Reported Ki (nM) | Source |

| Dopamine D2 | 0.06 | Cayman Chemical[6] |

| Dopamine D2-like | 0.1 | R&D Systems |

| Dopamine D2 | 0.16 | Wikipedia[7], DrugBank[3] |

The slight variations in reported Ki values can be attributed to differences in experimental conditions, such as the radioligand used, tissue preparation (e.g., cell lines expressing the receptor versus brain tissue homogenates), and assay buffer composition.[8]

Beyond the D2 receptor, trans-Nemonapride also exhibits high affinity for other D2-like receptor subtypes, namely the D3 and D4 receptors.[3][6][7] Its broader receptor binding profile also includes significant affinity for the serotonin 5-HT1A and 5-HT2A receptors, which is characteristic of atypical antipsychotics and is believed to contribute to its therapeutic effects on negative symptoms and a reduced incidence of extrapyramidal side effects.[1][5][7]

Experimental Determination of Dopamine D2 Receptor Affinity

The affinity of trans-Nemonapride for the D2 receptor is experimentally determined primarily through radioligand binding assays. These assays directly measure the interaction of a compound with its target receptor.

Radioligand Binding Assay: A Step-by-Step Protocol

This protocol outlines a competitive radioligand binding assay to determine the Ki of trans-Nemonapride for the dopamine D2 receptor.

1. Preparation of Receptor Source:

-

Cell Culture: Utilize a stable cell line recombinantly expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells). Culture the cells to an appropriate density.

-

Membrane Preparation: Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C). Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.[9] Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.[9]

2. Assay Setup:

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at a pH of 7.4.

-

Radioligand: A tritiated D2 receptor antagonist with high affinity, such as [3H]-Spiperone or [3H]-Raclopride, is commonly used.[8][10] The concentration of the radioligand should be close to its Kd (dissociation constant) to ensure sensitive detection of competition.

-

Test Compound (trans-Nemonapride): Prepare a series of dilutions of trans-Nemonapride in the assay buffer.

-

Non-specific Binding Control: A high concentration of a non-labeled D2 receptor antagonist (e.g., 10 µM haloperidol or sulpiride) is used to determine non-specific binding.[11]

3. Incubation:

-

In a 96-well plate, combine the receptor membrane preparation, the radioligand, and either the assay buffer (for total binding), the non-specific binding control, or a dilution of trans-Nemonapride.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).[9]

4. Separation of Bound and Free Radioligand:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

5. Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.

6. Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding.

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the trans-Nemonapride concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of trans-Nemonapride that inhibits 50% of the specific radioligand binding).

-

Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Functional Activity of trans-Nemonapride at the Dopamine D2 Receptor

Beyond binding affinity, it is crucial to characterize the functional consequences of trans-Nemonapride's interaction with the D2 receptor. As an antagonist, trans-Nemonapride binds to the receptor but does not elicit a biological response; instead, it blocks the action of the endogenous agonist, dopamine.

Dopamine D2 Receptor Signaling Pathways

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[12][13] Activation of the D2 receptor by dopamine initiates a signaling cascade that includes:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[13][14]

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[15]

-

β-Arrestin Pathway: In addition to G protein-mediated signaling, D2 receptors can also signal through a β-arrestin-dependent pathway, which can lead to the activation of downstream kinases like Akt and ERK.[12]

trans-Nemonapride, as a D2 receptor antagonist, blocks all of these downstream signaling events that would normally be initiated by dopamine.

Dopamine D2 Receptor Antagonism Signaling Pathway

Caption: Dopamine D2 receptor signaling pathway and its blockade by trans-Nemonapride.

Functional Assay: cAMP Inhibition Assay

A common functional assay to confirm the antagonist properties of a compound at the D2 receptor is the cAMP inhibition assay.

1. Cell Culture and Plating:

-

Use a cell line expressing the D2 receptor, such as CHO-K1 cells stably transfected with the human D2 receptor.

-

Plate the cells in a 96-well plate and grow to confluence.

2. Assay Procedure:

-

Pre-incubate the cells with varying concentrations of trans-Nemonapride.

-

Stimulate the cells with a known D2 receptor agonist (e.g., quinpirole or dopamine) in the presence of forskolin. Forskolin directly activates adenylyl cyclase, leading to a large increase in cAMP levels. The activation of the D2 receptor by the agonist will inhibit this forskolin-stimulated cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

3. cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

4. Data Analysis:

-

The antagonist activity of trans-Nemonapride will be observed as a reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production.

-

Plot the cAMP levels against the concentration of trans-Nemonapride.

-

The data can be used to determine the potency of trans-Nemonapride as a D2 receptor antagonist.

Conclusion

trans-Nemonapride is a potent antagonist of the dopamine D2 receptor, with a high binding affinity in the sub-nanomolar range. This high affinity is a key determinant of its therapeutic efficacy in the treatment of schizophrenia. The interaction of trans-Nemonapride with the D2 receptor can be precisely quantified using radioligand binding assays, and its functional antagonism can be confirmed through assays that measure downstream signaling events, such as cAMP inhibition. A comprehensive understanding of the binding kinetics and functional pharmacology of trans-Nemonapride at the D2 receptor is essential for both basic research into the neurobiology of psychosis and the ongoing development of improved antipsychotic medications.

References

-

Beaulieu, J. M., & Gainetdinov, R. R. (2011). The dopamine system in schizophrenia: from cell biology to whole-brain imaging. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC. Available from: [Link]

-

Seeman, P. (2006). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. Available from: [Link]

-

What is Nemonapride used for? Patsnap Synapse. (2024-06-14). Available from: [Link]

-

Satoh, K., Someya, T., & Shibasaki, M. (1996). Effects of nemonapride on positive and negative symptoms of schizophrenia. International Clinical Psychopharmacology, 11(4), 279-281. Available from: [Link]

-

Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. The Journal of Neuroscience, 34(46), 15141-15143. Available from: [Link]

-

Murakami, H., et al. (2000). Therapeutic spectrum of nemonapride and its relationship with plasma concentrations of the drug and prolactin. Journal of Clinical Psychopharmacology, 20(4), 409-416. Available from: [Link]

-

Dopamine receptor. Wikipedia. Available from: [Link]

-

Nemonapride. DrugBank. Available from: [Link]

-

D2 Dopamine Receptor Assay. Innoprot. Available from: [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. Available from: [Link]

-

Leysen, J. E., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 401(2), 247-256. Available from: [Link]

-

Gu, Z., et al. (2017). Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. ACS Chemical Neuroscience, 8(8), 1746-1755. Available from: [Link]

-

Nemonapride for the treatment of schizophrenia. (1997). The American Journal of Psychiatry, 154(2), 292. Available from: [Link]

-

Luedtke, R. R., et al. (2015). Use of radiolabeled antagonist assays for assessing agonism at D2 and D3 dopamine receptors: comparison with functional GTPγS assays. Journal of Pharmacological and Toxicological Methods, 74, 1-11. Available from: [Link]

-

Van der Veen, C., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 401(2), 247-256. Available from: [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (2011). Dissertation, Julius-Maximilians-Universität Würzburg. Available from: [Link]

-

What is the mechanism of Nemonapride? Patsnap Synapse. (2024-07-17). Available from: [Link]

-

Free, R. B., et al. (2022). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Pharmacology & Translational Science, 5(12), 1221-1235. Available from: [Link]

-

Kuroki, T., et al. (1994). Characterization of [3H]nemonapride binding to mouse brain dopamine D2 receptors assessed in vivo and ex vivo for metabolic modeling in PET studies. Journal of Neural Transmission. General Section, 97(2), 119-133. Available from: [Link]

-

Free, R. B., et al. (2022). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity. ACS Pharmacology & Translational Science, 5(12), 1221-1235. Available from: [Link]

-

Van Tol, H. H., et al. (1996). D2-like dopamine receptors are not detectable on human peripheral blood lymphocytes. Biological Psychiatry, 40(9), 881-885. Available from: [Link]

-

Radioligand binding assay in D2R and D3R. ResearchGate. Available from: [Link]

-

Nemonapride. Wikipedia. Available from: [Link]

-

Bishara, D., & Taylor, D. (2008). Upcoming agents for the treatment of schizophrenia: mechanism of action, efficacy and tolerability. Drugs, 68(16), 2269-2292. Available from: [Link]

-

Strange, P. G. (1995). [3H]nemonapride and [3H]spiperone label equivalent numbers of D2 and D3 dopamine receptors in a range of tissues and under different conditions. Journal of Neurochemistry, 64(2), 940-943. Available from: [Link]

-

In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2022). Molecules, 27(21), 7298. Available from: [Link]

-

nemonapride. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

-

Obata, K., et al. (1999). Dopamine D4-like binding sites labeled by [3H]nemonapride include substantial serotonin 5-HT2A receptors in primate cerebral cortex. Biochemical and Biophysical Research Communications, 256(2), 382-386. Available from: [Link]

-

Nemonapride - Drug Targets, Indications, Patents. Patsnap Synapse. Available from: [Link]

-

Prinssen, E. P., et al. (2005). In vivo occupancy of dopamine D2 receptors by antipsychotic drugs and novel compounds in the mouse striatum and olfactory tubercles. European Journal of Pharmacology, 527(1-3), 85-93. Available from: [Link]

-

Norman, M. K., et al. (2012). The Affinity of D2-Like Dopamine Receptor Antagonists Determines the Time to Maximal Effect on Cocaine Self-Administration. The Journal of Pharmacology and Experimental Therapeutics, 341(1), 209-216. Available from: [Link]

-

Seeman, P., et al. (1994). Dopamine D4-like receptor elevation in schizophrenia: cloned D2 and D4 receptors cannot be discriminated by raclopride competition against [3H]nemonapride. Synapse, 18(2), 130-134. Available from: [Link]

-

Stougaard, M., et al. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4053. Available from: [Link]

-

Zhang, J. P., & Malhotra, A. K. (2013). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Frontiers in Psychiatry, 4, 34. Available from: [Link]

-

de Witte, W. E. A., et al. (2018). In vitro and in silico analysis of the influence of D 2 antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations. PLoS ONE, 13(7), e0200926. Available from: [Link]

-

Seeman, P., et al. (1999). Dopamine D2 receptors internalize in their low-affinity state. Synapse, 32(2), 128-135. Available from: [Link]

-

Sykes, D. A., et al. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS and receptor occupancy. bioRxiv. Available from: [Link]

Sources

- 1. What is Nemonapride used for? [synapse.patsnap.com]

- 2. Effects of nemonapride on positive and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Nemonapride for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Nemonapride? [synapse.patsnap.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Nemonapride - Wikipedia [en.wikipedia.org]

- 8. [3H]nemonapride and [3H]spiperone label equivalent numbers of D2 and D3 dopamine receptors in a range of tissues and under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of [3H]nemonapride binding to mouse brain dopamine D2 receptors assessed in vivo and ex vivo for metabolic modeling in PET studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 15. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

trans-Nemonapride serotonin 5-HT1A receptor activity

An In-Depth Technical Guide to the Serotonin 5-HT1A Receptor Activity of trans-Nemonapride

Introduction: Beyond Dopamine Blockade

Nemonapride is recognized as an atypical antipsychotic agent, primarily prescribed for the management of schizophrenia.[1][2][3] Its therapeutic action has long been attributed to its potent antagonism of dopamine D₂, D₃, and D₄ receptors.[4] However, this singular focus on the dopaminergic system overlooks a critical component of its pharmacological profile: its significant interaction with the serotonin 5-HT1A receptor. This guide provides a detailed technical exploration of the activity of the trans-isomer of Nemonapride at the 5-HT1A receptor, a characteristic that aligns it with modern antipsychotics and is believed to be crucial for its favorable side-effect profile, particularly the mitigation of extrapyramidal symptoms.[4][5]

As drug development professionals, understanding this dual-action mechanism is paramount. The partial agonism at 5-HT1A receptors is not an ancillary feature but a key differentiator that contributes to a broader spectrum of therapeutic effects.[1][5] This document will dissect the binding characteristics, functional efficacy, and downstream signaling pathways of trans-Nemonapride, providing field-proven experimental protocols for its characterization.

Pharmacological Profile at the 5-HT1A Receptor

The interaction of a ligand with a receptor is defined by two primary parameters: its binding affinity (the strength of the interaction) and its functional efficacy (the biological response elicited upon binding). Nemonapride exhibits a compelling profile at the 5-HT1A receptor in both respects.

Binding Affinity

Nemonapride demonstrates a high affinity for the serotonin 5-HT1A receptor. Quantitative analysis from competitive binding assays reveals an inhibition constant (Kᵢ) of approximately 1.8 nM .[4] This high affinity is comparable to its potent binding at dopamine D₂ receptors (Kᵢ of 0.16 nM), underscoring the clinical relevance of its serotonergic activity.[4] This dual, high-affinity binding to both D₂ and 5-HT1A receptors is a hallmark of several atypical antipsychotics.[6]

Functional Efficacy: A Partial Agonist

Beyond simply binding, Nemonapride actively modulates the 5-HT1A receptor. It behaves as a partial agonist .[4][7] This is a critical distinction. Unlike a full agonist that elicits a maximal response, or a neutral antagonist that simply blocks the receptor, a partial agonist produces a submaximal response. This nuanced activity is thought to be key to its therapeutic benefits, as it can enhance serotonergic signaling in brain regions where it is deficient (like the prefrontal cortex) while simultaneously preventing overstimulation.[5][8] This partial agonism at 5-HT1A receptors is believed to counteract the motor side effects caused by potent D₂ receptor blockade.[5][6]

| Parameter | Receptor Target | Reported Value | Significance |

| Binding Affinity (Kᵢ) | Serotonin 5-HT1A | ~1.8 nM[4] | High affinity, indicating potent interaction. |

| Binding Affinity (Kᵢ) | Dopamine D₂ | 0.16 nM[4] | Potent D₂ antagonism for antipsychotic effect. |

| Functional Activity | Serotonin 5-HT1A | Partial Agonist[4][7] | Modulates receptor activity, contributing to reduced side effects. |

Mechanism of Action & Cellular Signaling

The 5-HT1A receptor is a classic G protein-coupled receptor (GPCR) that exerts its effects by initiating intracellular signaling cascades.[9] Understanding how trans-Nemonapride engages this machinery is fundamental to appreciating its overall mechanism.

Gi/o Protein Coupling and Downstream Effects

The 5-HT1A receptor is coupled to inhibitory G proteins, specifically of the Gᵢ/Gₒ family.[9][10] Upon activation by an agonist like trans-Nemonapride, the G protein dissociates into its Gαᵢ and Gβγ subunits, which then modulate various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The primary and most well-characterized pathway involves the Gαᵢ subunit directly inhibiting the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[9][11] This reduction in cAMP has widespread effects on cellular function, including the modulation of protein kinase A (PKA) activity.

-

Activation of GIRK Channels: The Gβγ subunit directly binds to and opens G protein-coupled inwardly-rectifying potassium (GIRK) channels.[11] This leads to an efflux of K⁺ ions, causing hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal firing rate. This is a key mechanism for the inhibitory effects of 5-HT1A receptor activation.[8]

Studies have confirmed that Nemonapride's action is consistent with this mechanism. In vitro experiments using HeLa cells expressing human 5-HT1A receptors demonstrated that Nemonapride significantly decreased forskolin-stimulated cAMP accumulation.[5] This effect was completely blocked by the selective 5-HT1A antagonist WAY100635, confirming the activity is mediated specifically through this receptor.[5]

Protocol 2: [³⁵S]GTPγS Functional Binding Assay

Causality: This functional assay directly measures G-protein activation. [7][12]In the inactive state, GDP is bound to the Gα subunit. Receptor activation by an agonist promotes the exchange of GDP for GTP. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds irreversibly to the activated Gα subunit. The amount of incorporated radioactivity is therefore directly proportional to the extent of G-protein activation by the test compound. This allows for the determination of both potency (EC₅₀) and efficacy (%Eₘₐₓ relative to a full agonist) and can distinguish between agonists, partial agonists, and antagonists. [7]

-

Reagents: Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4). Prepare solutions of GDP (10 µM final), [³⁵S]GTPγS (~0.1 nM final), a full agonist (e.g., 5-CT), and various concentrations of trans-Nemonapride.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of various concentrations of trans-Nemonapride (or vehicle for basal activity, or full agonist for maximal stimulation).

-

50 µL of membrane preparation (10-20 µg protein) expressing 5-HT1A receptors.

-

100 µL of a master mix containing buffer, GDP, and [³⁵S]GTPγS.

-

-

Incubation: Pre-incubate the membranes with the test compound for 15 minutes at 30°C. Initiate the reaction by adding the [³⁵S]GTPγS master mix and incubate for an additional 60 minutes at 30°C.

-

Harvesting & Quantification: Terminate the reaction and quantify bound radioactivity as described in the radioligand binding assay (Protocol 1, steps 4-5).

-

Data Analysis:

-

Subtract basal binding (vehicle wells) from all other values.

-

Express the data as a percentage of the maximal stimulation achieved with the full agonist (5-CT).

-

Plot the percentage stimulation against the log concentration of trans-Nemonapride.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy). An Eₘₐₓ value significantly below 100% confirms partial agonism.

-

Therapeutic Implications of 5-HT1A Partial Agonism

The characterization of trans-Nemonapride as a 5-HT1A partial agonist is not merely an academic exercise; it has profound implications for its clinical utility.

-

Mitigation of Extrapyramidal Symptoms (EPS): Potent D₂ blockade in the nigrostriatal pathway is a primary cause of motor side effects like parkinsonism and tardive dyskinesia. Activation of 5-HT1A receptors is thought to increase dopamine release in cortical and striatal regions, thereby counteracting the effects of D₂ blockade and reducing the risk of EPS. [5][8][13]* Improved Efficacy for Negative and Cognitive Symptoms: Schizophrenia is characterized by positive symptoms (hallucinations) as well as negative (apathy, social withdrawal) and cognitive deficits. While D₂ blockade is effective for positive symptoms, it can sometimes worsen negative symptoms. By stimulating 5-HT1A receptors, which are dense in the prefrontal cortex, atypical antipsychotics may enhance cortical dopamine release, potentially improving cognitive function and alleviating negative symptoms. [8][13]* Anxiolytic and Antidepressant Effects: The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant medications. [9][14]The partial agonist activity of trans-Nemonapride may contribute an additional mood-stabilizing or anti-anxiety benefit for patients with schizophrenia, where comorbid depression and anxiety are common.

Conclusion

trans-Nemonapride's pharmacological identity is defined by its dual action on both dopamine and serotonin systems. Its high-affinity partial agonism at the 5-HT1A receptor is a critical feature that complements its potent D₂ antagonism. This serotonergic activity, mediated through the canonical Gᵢ/ₒ-protein signaling pathway, is integral to its classification as an atypical antipsychotic and is fundamentally linked to its improved safety and efficacy profile over older neuroleptics. The rigorous in vitro methodologies detailed herein provide a robust framework for researchers and drug development professionals to precisely characterize this essential aspect of trans-Nemonapride's mechanism of action, ultimately enabling the development of safer and more effective therapies for psychotic disorders.

References

- Patsnap Synapse. (2024).

-

Satoh, K., Someya, T., & Shibasaki, M. (1996). Effects of nemonapride on positive and negative symptoms of schizophrenia. International Clinical Psychopharmacology, 11(4), 279–281. [Link]

-

Yamamoto, S. (1997). Nemonapride for the treatment of schizophrenia. American Journal of Psychiatry, 154(2), 292. [Link]

- DrugBank. (n.d.). Nemonapride.

-

Rollema, H., Lu, Y., Schmidt, A. W., & Zorn, S. H. (1997). 5-HT1A receptor agonist properties of the antipsychotic, nemonapride: comparison with bromerguride and clozapine. Neuropsychopharmacology, 17(3), 184–192. [Link]

- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.

- Muhamad, S. N. K. (2018).

-

Parenti, C., et al. (2020). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. ACS Chemical Neuroscience, 11(24), 4111–4127. [Link]

-

Ohno, Y., et al. (2003). 5-HT1A receptor agonist properties of antipsychotics determined by [35S]GTPgammaS binding in rat hippocampal membranes. Japanese Journal of Pharmacology, 92(1), 17-24. [Link]

- Psychopharmacology Institute. (2014). 5-HT1A Receptors in Psychopharmacology.

-

Díaz-Mataix, L., et al. (2005). Involvement of 5-HT1A Receptors in Prefrontal Cortex in the Modulation of Dopaminergic Activity: Role in Atypical Antipsychotic Action. Journal of Neuroscience, 25(47), 10831–10843. [Link]

-

Newman-Tancredi, A., & Kleven, M. S. (2011). The importance of 5-HT1A receptor agonism in antipsychotic drug action: rationale and perspectives. Current Opinion in Investigational Drugs, 12(7), 735-746. [Link]

-

Raymond, J. R., et al. (1999). The recombinant 5-HT1A receptor: G protein coupling and signalling pathways. British Journal of Pharmacology, 127(8), 1751–1764. [Link]

-

Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular Signalling, 22(10), 1406–1412. [Link]

-

Bortolozzi, A., et al. (2005). Involvement of 5-HT1A receptors in prefrontal cortex in the modulation of dopaminergic activity: role in atypical antipsychotic action. The Journal of Neuroscience, 25(47), 10831-10843. [Link]

-

Newman-Tancredi, A., et al. (1998). Agonist and Antagonist Actions of Antipsychotic Agents at 5-HT1A Receptors: A [35S]GTPgammaS Binding Study. European Journal of Pharmacology, 355(2-3), 245-256. [Link]

- Patsnap Synapse. (2024). Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments.

Sources

- 1. What is Nemonapride used for? [synapse.patsnap.com]

- 2. Effects of nemonapride on positive and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nemonapride for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. 5-HT1A receptor agonist properties of the antipsychotic, nemonapride: comparison with bromerguride and clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The importance of 5-HT1A receptor agonism in antipsychotic drug action: rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT1A receptor agonist properties of antipsychotics determined by [35S]GTPgammaS binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Involvement of 5-HT1A Receptors in Prefrontal Cortex in the Modulation of Dopaminergic Activity: Role in Atypical Antipsychotic Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 10. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Involvement of 5-HT1A receptors in prefrontal cortex in the modulation of dopaminergic activity: role in atypical antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

An In-depth Technical Guide to the Pharmacological Profile of Nemonapride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nemonapride, a substituted benzamide derivative, is an atypical antipsychotic agent utilized in the clinical management of schizophrenia.[1][2] This technical guide provides a comprehensive examination of the pharmacological profile of Nemonapride, delving into its molecular interactions, functional activities, and pharmacokinetic properties. Our analysis is grounded in a synthesis of preclinical and clinical data, offering field-proven insights into its mechanism of action and therapeutic rationale. We will explore the causality behind its receptor binding profile, detail the methodologies of key validation experiments, and present a cohesive narrative of its journey from molecular target engagement to in-vivo physiological response.

Introduction: Chemical Identity and Therapeutic Context

Nemonapride, chemically identified as cis-5-Chloro-2-methoxy-4-(methylamino)-N-[2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide, belongs to the benzamide class of compounds and is structurally related to sulpiride.[1][3] Marketed under the brand name Emilace, it is approved for the treatment of schizophrenia in Japan and China.[2] It is classified as an atypical antipsychotic, a designation stemming from its distinct receptor interaction profile that differentiates it from older, "typical" neuroleptics.[2][4] This profile, characterized by potent dopamine D2-like receptor antagonism and significant modulation of serotonin receptors, is believed to underpin its efficacy in treating the positive symptoms of schizophrenia while potentially offering benefits for negative and cognitive symptoms and a more favorable side-effect profile.[5][6]

Pharmacodynamics: A Multi-Receptor Interaction Profile

The therapeutic and adverse effects of Nemonapride are a direct consequence of its binding affinity and functional activity at a range of neurotransmitter receptors. Its profile is distinguished by high-affinity antagonism at D2-like dopamine receptors and significant activity at key serotonin receptors.

Receptor Binding Affinity

The cornerstone of Nemonapride's antipsychotic action is its potent and selective antagonism of dopamine D2, D3, and D4 receptors.[1][2] This is complemented by a notable affinity for serotonin 5-HT1A and 5-HT2A receptors.[1] In contrast, its interaction with dopamine D1, other serotonin receptor subtypes, adrenergic, and cholinergic receptors is markedly weak, which is predictive of a lower burden of certain side effects like orthostatic hypotension and anticholinergic effects.[1][4]

The selection of a radioligand binding assay is the gold-standard initial step to quantify the affinity of a compound for its target receptors. This technique provides the inhibition constant (Ki), a measure of binding affinity, where a lower Ki value indicates a higher affinity.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| Dopamine D₂ | 0.16 | [1][2] |

| Dopamine D₃ | 0.26 | [1][2] |

| Dopamine D₄ | 0.31 | [1][2] |

| Dopamine D₁ | 740 | [3] |

| Serotonin 5-HT₁ₐ | 1.8 | [1][2] |

| Serotonin 5-HT₂ₐ | 9.4 | [1][2] |

| Sigma (σ) | 80 - 3,000 | [1] |

Table 1: In-vitro receptor binding affinities of Nemonapride.

The high affinity for D2-like receptors (D2, D3, D4) is fundamental to mitigating the hyperdopaminergic state in the mesolimbic pathway, which is hypothesized to cause the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][5] The significantly lower affinity for D1 receptors contributes to its selectivity.[3]

Caption: Receptor binding profile of Nemonapride.

Functional Activity

Beyond simple binding, the functional consequence of receptor occupation is critical. Nemonapride acts as a potent antagonist at D2-like receptors.[4] Crucially for its atypical classification, it exhibits partial agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2A receptors.[1][2]

The 5-HT1A partial agonism is a key feature. This mechanism is thought to contribute to a reduction in extrapyramidal side effects (EPS) by modulating dopamine release in the nigrostriatal pathway.[2][7] Furthermore, this activity may play a role in its observed anxiolytic and antidepressant effects.[1][6] The antagonism of 5-HT2A receptors is another hallmark of atypical antipsychotics, which is believed to help alleviate the negative symptoms of schizophrenia and further reduce the risk of EPS.[4][5]

Experimental Protocols: Validating Functional Activity

To validate these functional claims, specific in-vitro and in-vivo experimental systems are employed. These protocols are designed to be self-validating through the use of appropriate controls and selective pharmacological tools.

In-Vitro: 5-HT1A Receptor Activation Assay

The decision to investigate functional activity at 5-HT1A receptors is driven by Nemonapride's high binding affinity and the therapeutic implications of agonism at this site. A common method is to measure the modulation of second messenger systems, such as cyclic AMP (cAMP).

Protocol: Forskolin-Stimulated cAMP Accumulation Assay [7]

-

Cell Culture: HeLa cells stably expressing recombinant human 5-HT1A receptors are cultured to confluence. The choice of a recombinant cell line ensures that the observed effect is specific to the receptor of interest.

-

Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP, thus amplifying the signal.

-

Treatment: Cells are treated with varying concentrations of Nemonapride, a known 5-HT1A agonist (positive control, e.g., 8-OH-DPAT), and vehicle (negative control).

-

Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells to stimulate cAMP production. 5-HT1A is a Gi-coupled receptor, so its activation will inhibit this forskolin-stimulated cAMP production.

-

Antagonism Confirmation: To prove the effect is 5-HT1A-mediated, a parallel experiment is run where cells are co-incubated with Nemonapride and a selective 5-HT1A antagonist (e.g., WAY100635).

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay (e.g., ELISA or HTRF).

-

Data Analysis: A dose-response curve is generated. A decrease in cAMP levels in the presence of Nemonapride, which is reversed by the antagonist, confirms 5-HT1A agonist activity.[7]

In-Vivo: Hippocampal Serotonin Modulation

To bridge the gap from in-vitro findings to a physiological system, in-vivo microdialysis is employed. This technique allows for the direct measurement of neurotransmitter levels in specific brain regions of a living animal, providing a dynamic readout of drug action.

Protocol: In-Vivo Microdialysis in Rat Hippocampus [7]

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the hippocampus of an anesthetized rat. The hippocampus is chosen due to its high density of 5-HT1A autoreceptors which regulate serotonin release.

-

Recovery: The animal is allowed to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF).

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular 5-HT concentration.

-

Drug Administration: Nemonapride is administered systemically (e.g., subcutaneously).

-

Post-Dose Collection: Sample collection continues for several hours post-administration.

-

Neurochemical Analysis: The concentration of 5-HT in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Causality Check: In a separate cohort, animals are pre-treated with a 5-HT1A antagonist (WAY100635) before Nemonapride administration. If Nemonapride's effect on 5-HT levels is blocked, it confirms the in-vivo 5-HT1A agonist mechanism.[7]

Studies have shown that Nemonapride markedly decreases the extracellular concentration of hippocampal 5-HT, an effect that is antagonized by WAY100635, confirming its 5-HT1A agonist properties in a living system.[7]

Sources

- 1. Nemonapride - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Nemonapride | Non-selective Dopamine | Tocris Bioscience [tocris.com]

- 4. What is the mechanism of Nemonapride? [synapse.patsnap.com]

- 5. What is Nemonapride used for? [synapse.patsnap.com]

- 6. Upcoming agents for the treatment of schizophrenia: mechanism of action, efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT1A receptor agonist properties of the antipsychotic, nemonapride: comparison with bromerguride and clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]

trans-Nemonapride chemical structure and properties

An In-Depth Technical Guide to trans-Nemonapride: Chemical Structure, Properties, and Pharmacological Profile

Introduction

trans-Nemonapride is a selective and potent antipsychotic agent, notable for its high affinity for dopamine D2-like receptors.[1] Developed by Yamanouchi Pharmaceuticals and marketed under the brand name Emilace, it is approved for the treatment of schizophrenia in Japan and China.[2][3] Structurally, it is a benzamide derivative related to sulpiride.[2][3] Nemonapride is classified as an atypical antipsychotic, primarily due to its multifaceted receptor interaction profile that extends beyond simple dopamine antagonism, including significant activity at serotonin receptors.[2][4][5] This profile is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia, with a potentially more favorable side-effect profile compared to older typical antipsychotics.[2][6] The pharmacologically active stereoisomer is (+)-(2R,3R)-nemonapride.[3][7] This guide provides a detailed technical overview of its chemical structure, physicochemical properties, synthesis, and complex pharmacology for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental chemical and physical characteristics of trans-Nemonapride define its behavior in both experimental and physiological systems. Its identity is established by its specific stereochemistry, which is crucial for its biological activity.

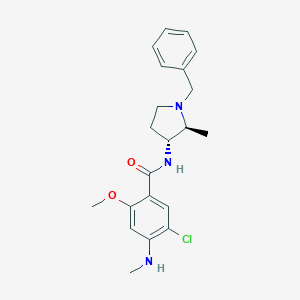

Chemical Structure:

The IUPAC name for the specific trans isomer is N-[(2S,3R)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide.[1] The racemic mixture, from which the trans isomer is derived, is known as Nemonapride.[8][9]

Caption: 2D Chemical Structure of Nemonapride.

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of trans-Nemonapride. This data is essential for designing experimental protocols, including solvent selection and storage conditions.

| Property | Value | Reference(s) |

| IUPAC Name | N-[(2S,3R)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide | [1] |

| CAS Number | 752154-64-6 | [1][10] |

| Molecular Formula | C₂₁H₂₆ClN₃O₂ | [3][8][10] |

| Molecular Weight | 387.91 g/mol | [3][10][11] |

| Appearance | White to off-white solid | [12] |

| Solubility | DMSO: 9.7 mg/mL (25 mM)Ethanol: 7.76 mg/mL (20 mM) | [11] |

| Storage Temperature | -20°C (long-term); Room Temperature (short-term) | [1][11] |

| Hydrogen Bond Donors | 2 | [13] |

| Hydrogen Bond Acceptors | 4 | [13] |

| Rotatable Bonds | 6 | [13] |

Synthetic Pathway Overview

The synthesis of nemonapride and its derivatives can be approached through a multi-step pathway. One strategic approach utilizes 2,4-pyrrolidinedione (tetramic acid) as a key intermediate, which is itself synthesized from amino acid methyl esters.[14] This pathway involves several classical organic chemistry transformations to build the core pyrrolidine ring and subsequently couple it with the substituted benzamide moiety.[14]

Caption: Receptor interaction and signaling pathway of trans-Nemonapride.

Experimental Protocol: Dopamine D₂ Receptor Radioligand Binding Assay

To quantify the affinity (Ki) of trans-Nemonapride for its primary target, the dopamine D₂ receptor, a competitive radioligand binding assay is a standard and robust method. The following protocol provides a self-validating system for determining this critical parameter.

Objective: To determine the inhibitory constant (Ki) of trans-Nemonapride at the human dopamine D₂ receptor using a competitive displacement assay with a known radioligand, such as [³H]-Spiperone.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.

-

Radioligand: [³H]-Spiperone (a high-affinity D₂ antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4. [15]* Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: trans-Nemonapride, serially diluted.

-

Non-specific Ligand: Haloperidol (10 µM) or another suitable D₂ antagonist. [16]* Equipment: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), liquid scintillation counter, and scintillation cocktail. [15]

Caption: Experimental workflow for a radioligand binding assay.

Step-by-Step Methodology:

-

Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well. [15]Set up wells for total binding (radioligand + buffer), non-specific binding (radioligand + 10 µM Haloperidol), and competitive binding (radioligand + varying concentrations of trans-Nemonapride).

-

Reagent Addition: To each well, add 150 µL of the D₂ membrane preparation (typically 50-120 µg protein), 50 µL of the competing test compound (or buffer/non-specific ligand), and 50 µL of the radioligand solution. [15]3. Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium. [15]4. Filtration: Terminate the incubation by rapid vacuum filtration through a 96-well glass fiber filter plate. This separates the membrane-bound radioligand from the unbound radioligand. [15]5. Washing: Immediately wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand. [15]6. Counting: Dry the filter mat, add scintillation cocktail to each well, and quantify the bound radioactivity using a liquid scintillation counter. [15] Data Analysis:

-

Calculate Specific Binding: For each concentration of trans-Nemonapride, subtract the counts from the non-specific binding wells to obtain the specific binding.

-

Determine IC₅₀: Plot the percentage of specific binding against the logarithm of the trans-Nemonapride concentration. Use a non-linear regression curve fit (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of trans-Nemonapride that inhibits 50% of the specific radioligand binding.

-

Calculate Ki: Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation : [15] * Ki = IC₅₀ / (1 + [L]/Kd)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the D₂ receptor (must be determined in a separate saturation binding experiment).

-

-

This protocol provides a robust framework for validating the high-affinity interaction of trans-Nemonapride with its primary molecular target.

Conclusion

trans-Nemonapride is a well-characterized atypical antipsychotic with a distinct and potent pharmacological profile. Its high-affinity antagonism of D₂-like dopamine receptors, combined with significant partial agonism at 5-HT₁A receptors and antagonism at 5-HT₂A receptors, provides a multi-faceted mechanism of action. This profile underpins its clinical utility in treating schizophrenia while potentially mitigating some of the adverse effects associated with older neuroleptics. The chemical properties and experimental protocols detailed in this guide offer a foundational resource for researchers engaged in the study of dopaminergic and serotonergic systems and the development of novel CNS therapeutics.

References

-

Menzel, K., et al. (2000). Fully automated radioligand binding filtration assay for membrane-bound receptors. PubMed. [Link]

-

NEMONAPRIDE. Global Substance Registration System (GSRS). [Link]

-

Nemonapride. Grok. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Visser, A. K., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. [Link]

-

Allikalt, A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. PubMed Central. [Link]

-

Leicht, S. (2012). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

-

Nemonapride. Wikipedia. [Link]

-

Nemonapride. PubChem, National Institutes of Health. [Link]

-

Nemonapride. WikiMed. [Link]

-

What is the mechanism of Nemonapride? Patsnap Synapse. [Link]

-

What is Nemonapride used for? Patsnap Synapse. [Link]

-

Nemonapride (1746). Bio-Techne. [Link]

-

nemonapride. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

nemonapride. GPCRdb. [Link]

-

Bishara, D., & Taylor, D. (2008). Upcoming agents for the treatment of schizophrenia: mechanism of action, efficacy and tolerability. PubMed. [Link]

-

Assie, M. B., et al. (1997). 5-HT1A receptor agonist properties of the antipsychotic, nemonapride: comparison with bromerguride and clozapine. PubMed. [Link]

-

Muhamad, S. N. K. (2018). Synthesis towards nemonapride and its derivatives. Universiti Teknologi MARA Institutional Repository. [Link]

-

Details of the Drug: Nemonapride. DrugMAP. [Link]

-

Nemonapride - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

-

Kuroki, T., et al. (1999). Dopamine D4-like binding sites labeled by [3H]nemonapride include substantial serotonin 5-HT2A receptors in primate cerebral cortex. PubMed. [Link]

Sources

- 1. trans-Nemonapride | TRC-N389830-10MG | LGC Standards [lgcstandards.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Nemonapride - Wikipedia [en.wikipedia.org]

- 4. Nemonapride [medbox.iiab.me]

- 5. What is the mechanism of Nemonapride? [synapse.patsnap.com]

- 6. Upcoming agents for the treatment of schizophrenia: mechanism of action, efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nemonapride | C21H26ClN3O2 | CID 156333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. nemonapride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. trans-Nemonapride | CymitQuimica [cymitquimica.com]

- 11. Nemonapride | Non-selective Dopamine | Tocris Bioscience [tocris.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. GPCRdb [gpcrdb.org]

- 14. Synthesis towards nemonapride and its derivatives / Siti Norazra Khairina Muhamad - UiTM Institutional Repository [ir.uitm.edu.my]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Synthesis of trans-Nemonapride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nemonapride is a notable atypical antipsychotic agent, distinguished by its potent antagonism of dopamine D₂, D₃, and D₄ receptors, coupled with significant activity at serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.[1][2][3] Developed by Yamanouchi Pharmaceuticals (now Astellas Pharma), it represents a key advancement in the benzamide class of neuroleptics, offering efficacy against the positive symptoms of schizophrenia with a potentially improved side-effect profile compared to older, typical antipsychotics.[1][3][4] This guide provides an in-depth exploration of the discovery rationale, a detailed, step-by-step synthesis of the pharmacologically active trans-isomer, and a summary of its core pharmacological characteristics. The narrative emphasizes the causal reasoning behind experimental designs and the stereochemical nuances critical to its therapeutic action.

The Discovery of Nemonapride: A Targeted Evolution in Benzamide Antipsychotics

The development of Nemonapride emerged from a strategic effort to refine the therapeutic profile of existing benzamide antipsychotics. The journey began with the structural modification of metoclopramide, a benzamide derivative primarily used as an antiemetic.[1] The core scientific objective was to enhance dopamine receptor antagonism, the primary mechanism for antipsychotic efficacy, while modulating activity at other receptors to mitigate common side effects, such as extrapyramidal symptoms (EPS).

Yamanouchi Pharmaceuticals first described the compound in the scientific literature around 1980, with the drug being launched in Japan in the 1990s.[1][3][5] The development process focused on achieving a high affinity for the D₂-like receptor family (D₂, D₃, D₄), which is strongly implicated in the hyperdopaminergic state of psychosis.[2][6] Unlike purely typical antipsychotics, Nemonapride was also engineered to interact with the serotonin system, specifically as a partial agonist at 5-HT₁ₐ receptors and an antagonist at 5-HT₂ₐ receptors.[1][2][3] This dual-action profile is a hallmark of atypical antipsychotics, believed to contribute to a lower incidence of EPS and potential efficacy against negative symptoms.[2][6]

A critical aspect of the discovery was the elucidation of its stereochemistry. Nemonapride possesses a cis-2-methyl-3-amino-pyrrolidine core, and it was later determined that the homochiral (+)-(2R,3R) form is responsible for the majority of its therapeutic action.[1] This underscores the importance of stereoselective synthesis in modern drug development to isolate the desired therapeutic effects and reduce potential off-target effects from other isomers.

Chemical Synthesis of trans-Nemonapride

The synthesis of trans-Nemonapride is a multi-step process requiring precise control over stereochemistry. The following protocol outlines a plausible and efficient pathway, integrating established organic chemistry reactions. The core strategy involves the synthesis of the two key fragments—the substituted benzoyl chloride and the trans-3-amino-1-benzyl-2-methylpyrrolidine—followed by their final amide coupling.

Synthesis Workflow Overview

The overall synthetic strategy can be visualized as a convergent process where two main precursors are synthesized independently and then combined in the final step.

Caption: Convergent synthesis workflow for trans-Nemonapride.

Detailed Experimental Protocol

Part A: Synthesis of 5-Chloro-2-methoxy-4-(methylamino)benzoyl chloride

-

Rationale: This step activates the carboxylic acid for the subsequent amide bond formation. Thionyl chloride (SOCl₂) or oxalyl chloride are standard, highly effective reagents for this transformation, converting the acid into a more reactive acyl chloride.

-

Step 1: Preparation

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-2-methoxy-4-(methylamino)benzoic acid (1.0 eq).

-

Suspend the acid in an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

-

Step 2: Reaction

-

Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

The solid starting material should fully dissolve, indicating the formation of the soluble acyl chloride.

-

-

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (vacuum distillation).

-

The resulting crude 5-chloro-2-methoxy-4-(methylamino)benzoyl chloride is typically a solid and can be used in the next step without further purification.

-

Part B: Synthesis of trans-3-Amino-1-benzyl-2-methylpyrrolidine

-

Rationale: This is the most complex part of the synthesis, establishing the critical stereochemistry of the pyrrolidine ring. The synthesis often starts from a chiral precursor or employs stereoselective reactions. A common strategy involves using 2,4-pyrrolidinedione (a tetramic acid derivative) as a key intermediate.[7]

-

Step 1: Formation of Hydroxypyrrolidine [7]

-

Reduce a suitable N-benzylated 2-methyl-2,4-pyrrolidinedione derivative using a powerful reducing agent like Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or Diethyl ether) at 0 °C to room temperature. This step reduces the ketone and lactam functionalities.

-

-

Step 2: Introduction of the Amino Group Precursor

-

Convert the hydroxyl group of the resulting hydroxypyrrolidine into a good leaving group, for example, by mesylation (using methanesulfonyl chloride and a base like triethylamine).

-

Displace the mesylate group with an azide nucleophile (e.g., sodium azide) in a polar aprotic solvent like DMF. This Sₙ2 reaction proceeds with an inversion of stereochemistry, which is crucial for establishing the final trans configuration.

-

-

Step 3: Reduction to the Amine

-

Reduce the azide group to the primary amine. This can be achieved through several methods, such as catalytic hydrogenation (H₂ gas with a Palladium-on-carbon catalyst) or using a reducing agent like LiAlH₄.

-

The product, trans-3-amino-1-benzyl-2-methylpyrrolidine, is then purified via column chromatography or distillation.

-

Part C: Final Amide Coupling to Yield trans-Nemonapride

-